benzyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Benzyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.12454906 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antihypertensive and Anti-ulcer Activity : Research has shown the synthesis of various dihydropyrimidine derivatives, including benzyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, to exhibit biological activities such as antihypertensive and anti-ulcer effects. These compounds have been tested for their effectiveness in controlling blood pressure and protecting against ulcers, demonstrating significant bioactivity and shedding light on their potential therapeutic applications (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Antioxidant Properties : The antioxidant properties of pyrimidine derivatives have been explored, revealing that these compounds can act as effective scavengers of free radicals. This indicates their potential in oxidative stress-related conditions and their role in enhancing the body's defense mechanism against reactive oxygen species (Akbas et al., 2018).
Antibacterial Agents : Some derivatives have been synthesized and evaluated for their antibacterial activity. The studies focused on understanding the structure-activity relationship to enhance antibacterial efficacy. These efforts highlight the potential of dihydropyrimidine derivatives as a basis for developing new antibacterial agents (Sawant & Bhatia, 2008).
Chemical Synthesis and Characterization
Catalyst-Free Synthesis : Innovative synthesis methods have been developed for creating a diverse series of functionalized pyrimidine derivatives. These methods emphasize eco-friendly approaches, such as catalyst-free conditions, highlighting the advancements in green chemistry for synthesizing pharmacologically relevant compounds (Brahmachari & Nayek, 2017).
Microwave-Assisted Synthesis : Microwave irradiation has been employed as an efficient technique for the synthesis of pyrimidine derivatives, offering advantages like reduced reaction times and higher yields. This method represents a step forward in the synthesis of biologically active compounds with potential pharmaceutical applications (Bhat, Shalla, & Dongre, 2015).
Properties
IUPAC Name |
benzyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-8-10-16(11-9-13)18-17(14(2)21-20(25)22-18)19(23)24-12-15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSJUFWYAMUBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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